2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide
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Overview
Description
2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The two thiazole rings are then coupled through an acetamide linkage. This can be achieved by reacting 2-acetamidothiazole with 5-methylthiazole-2-ylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used in studies to understand the biological activity of thiazole derivatives.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The thiazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with antimicrobial properties.
5-methylthiazole: Another thiazole derivative used in flavor and fragrance industries.
2-acetamidothiazole: A related compound with potential pharmaceutical applications.
Uniqueness
2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide is unique due to its dual thiazole rings and acetamide linkage, which may confer specific biological activities and chemical properties not found in simpler thiazole derivatives.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-6-4-12-10(19-6)15-9(17)3-8-5-18-11(14-8)13-7(2)16/h4-5H,3H2,1-2H3,(H,12,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUTTYOGRAGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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